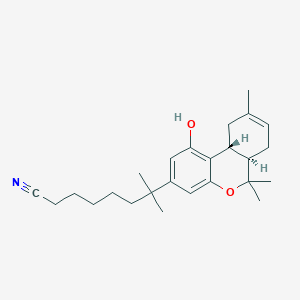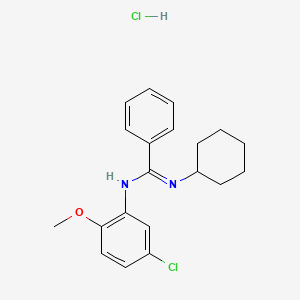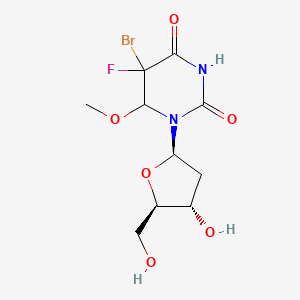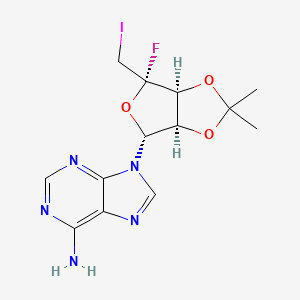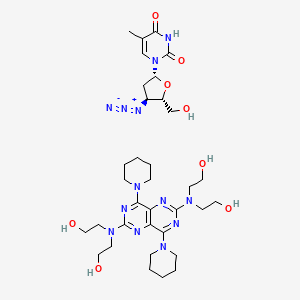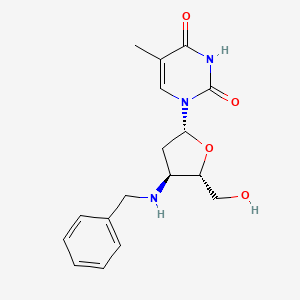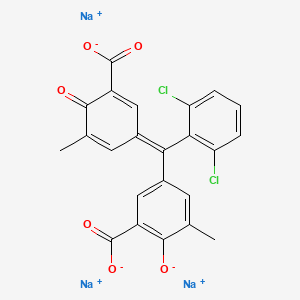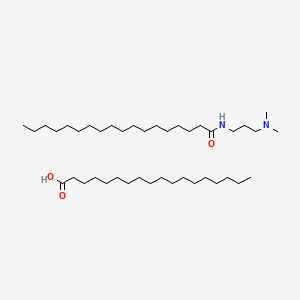
Stearamidopropyl dimethylamine stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Catemol S180-S is a chemical compound known as stearamidopropyl dimethylamine stearate. It is derived from natural sources, specifically rapeseed oil. This compound is widely used in personal care products due to its excellent conditioning properties. It is a cationic emulsifier, which means it has a positive charge that helps it bind to negatively charged surfaces like hair and skin, forming a monomolecular layer that provides conditioning benefits .
Preparation Methods
Catemol S180-S is synthesized through the reaction of stearamidopropyl dimethylamine with stearic acid. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product. The industrial production of Catemol S180-S involves the use of rapeseed oil as a natural source of stearic acid. The process ensures that the final product has a carbon chain length of 36, which contributes to its conditioning properties .
Chemical Reactions Analysis
Catemol S180-S undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Catemol S180-S has a wide range of scientific research applications, including:
Chemistry: It is used as a cationic emulsifier in various formulations, helping to stabilize emulsions and improve the texture of products.
Biology: It is used in the formulation of personal care products such as shampoos, conditioners, and lotions, where it provides conditioning benefits to hair and skin.
Medicine: It is used in the formulation of topical medications, where it helps to improve the delivery and absorption of active ingredients.
Industry: It is used in the production of liquid soaps, shaving creams, and soap bars, where it provides conditioning and emulsifying properties
Mechanism of Action
The mechanism of action of Catemol S180-S involves its cationic nature, which allows it to bind to negatively charged surfaces such as hair and skin. This binding forms a monomolecular layer that provides conditioning benefits. The molecular targets include the surface of hair and skin, where it helps to smooth and soften the texture. The pathways involved include the formation of ionic bonds between the cationic compound and the negatively charged surface .
Comparison with Similar Compounds
Catemol S180-S can be compared with other similar compounds, such as:
Stearamidopropyl dimethylamine: Similar in structure but does not have the stearate component, making it less effective as a conditioner.
Cocamidopropyl dimethylamine: Derived from coconut oil and has a lower molecular weight, making it less effective in building viscosity.
Isostearamidopropyl ethyldimonium ethosulfate: A quaternary compound with improved water solubility but less effective in forming a monomolecular layer
Catemol S180-S is unique due to its combination of stearamidopropyl dimethylamine and stearic acid, which provides superior conditioning properties and stability in formulations.
Properties
CAS No. |
127358-77-4 |
|---|---|
Molecular Formula |
C41H84N2O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]octadecanamide;octadecanoic acid |
InChI |
InChI=1S/C23H48N2O.C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-22H2,1-3H3,(H,24,26);2-17H2,1H3,(H,19,20) |
InChI Key |
HLWKZENPCZEPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


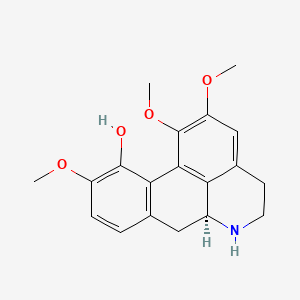
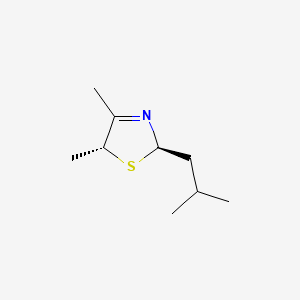
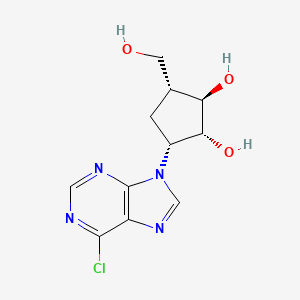

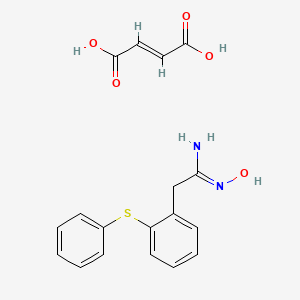
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
